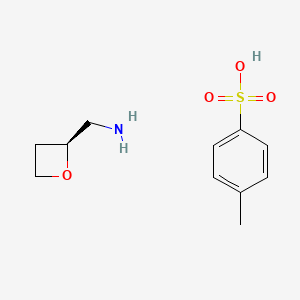
(S)-oxetan-2-ylmethanamine 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-oxetan-2-ylmethanamine 4-methylbenzenesulfonate is a chemical compound that combines the structural features of oxetane, methanamine, and 4-methylbenzenesulfonate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-oxetan-2-ylmethanamine 4-methylbenzenesulfonate typically involves the following steps:
Formation of (S)-oxetan-2-ylmethanamine: This can be achieved by the reaction of (S)-oxetan-2-ylmethanol with a suitable amine source, such as ammonia or an amine derivative, under basic conditions.
Sulfonation: The resulting (S)-oxetan-2-ylmethanamine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-oxetan-2-ylmethanamine 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
(S)-oxetan-2-ylmethanamine 4-methylbenzenesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals.
Materials Science: It is investigated for its use in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-oxetan-2-ylmethanamine 4-methylbenzenesulfonate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl p-toluenesulfonate
- p-Toluenesulfonic acid monohydrate
- Benzenesulfonic acid
- p-Toluenesulfonamide
- p-Toluenesulfonyl chloride
Uniqueness
(S)-oxetan-2-ylmethanamine 4-methylbenzenesulfonate is unique due to the presence of the oxetane ring, which imparts distinct chemical properties and reactivity compared to other sulfonate esters. This uniqueness makes it valuable in specific synthetic and research applications.
Propriétés
IUPAC Name |
4-methylbenzenesulfonic acid;[(2S)-oxetan-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;5-3-4-1-2-6-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2/t;4-/m.0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMXEOCOICWSKH-VWMHFEHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COC1CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CO[C@@H]1CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl (1R,3R)-1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B8198149.png)
![tert-butyl (2S,3R)-2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B8198152.png)
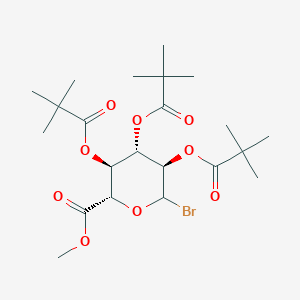
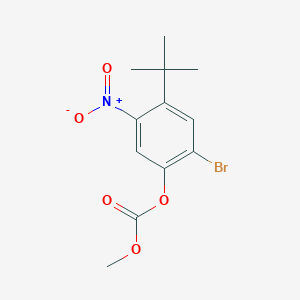
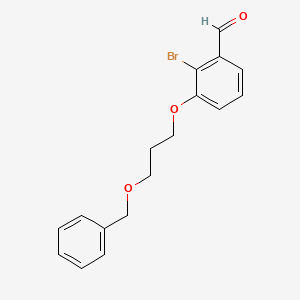
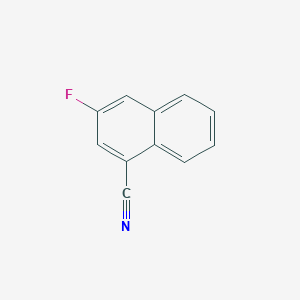
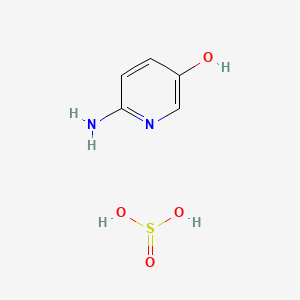
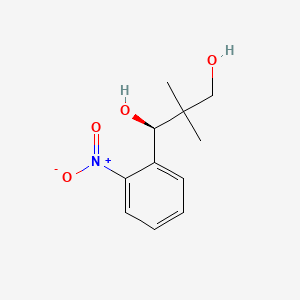
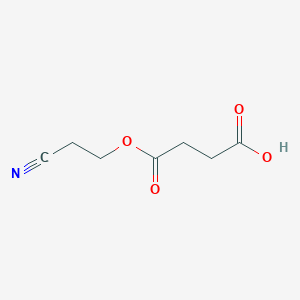
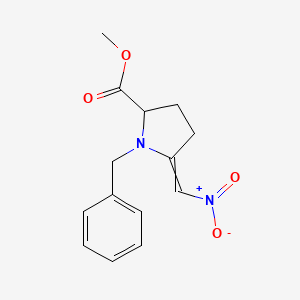
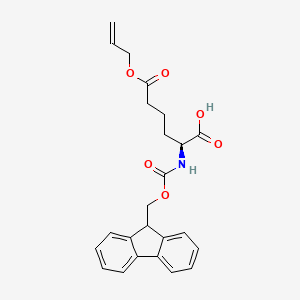
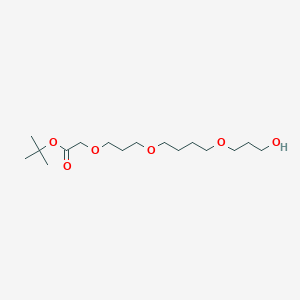
![[(2R,3S)-2-methyloxolan-3-yl]methanamine;[(2S,3R)-2-methyloxolan-3-yl]methanamine;dihydrochloride](/img/structure/B8198216.png)
![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-2-methoxyethanamine](/img/structure/B8198229.png)
